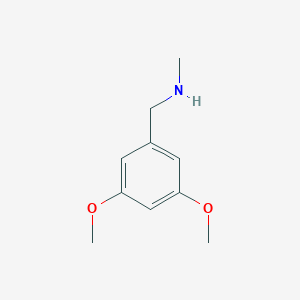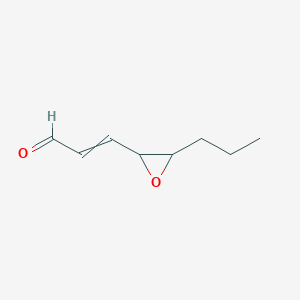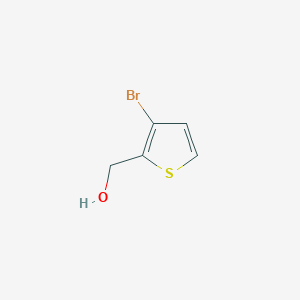
(3-Bromothiophen-2-YL)methanol
Vue d'ensemble
Description
(3-Bromothiophen-2-YL)methanol is a compound that is part of the thiophene family, which are sulfur-containing heterocycles. The bromine and methanol functional groups attached to the thiophene ring suggest that this compound could be of interest in various chemical reactions, particularly in halogen exchange processes and as an intermediate in organic synthesis.
Synthesis Analysis
The synthesis of related bromothiophene derivatives has been explored in the literature. For instance, the reaction of 3-bromo-2-iodothiophene with sodium methoxide in methanol has been shown to lead to a variety of products, including 3-bromothiophene and 4-bromo-2-methoxythiophene, through a process known as a halogen dance . This suggests that (3-Bromothiophen-2-YL)methanol could potentially be synthesized through similar halogen exchange reactions, utilizing sodium methoxide and methanol as key reagents.
Molecular Structure Analysis
While the specific molecular structure of (3-Bromothiophen-2-YL)methanol is not detailed in the provided papers, the structure of a related compound, bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol, has been established using NMR, IR, MS spectra, and X-ray diffraction crystallography . This level of structural analysis is crucial for understanding the physical and chemical properties of such compounds and could be applied to (3-Bromothiophen-2-YL)methanol to gain insights into its reactivity and potential applications.
Chemical Reactions Analysis
The reactivity of bromothiophenes with nucleophiles, such as methoxide ion, has been demonstrated to result in halogen exchange reactions . Additionally, the kinetics of reactions involving bromothiophenes, such as the anilino-debromination of 2-bromo-3,5-dinitrothiophen with ortho-substituted anilines in methanol, have been studied, providing valuable information on the reactivity of these compounds . These studies suggest that (3-Bromothiophen-2-YL)methanol could undergo similar nucleophilic substitution reactions, which could be useful in further synthetic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of (3-Bromothiophen-2-YL)methanol can be inferred from related compounds. For example, the crystal structure and molecular conformation of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol provide insights into the density and molecular packing of such molecules . The kinetics study of bromothiophenes with anilines in methanol also offers information on the reaction rates and the influence of substituents on the thiophene ring . These properties are essential for understanding the behavior of (3-Bromothiophen-2-YL)methanol in various environments and could guide its use in chemical synthesis.
Applications De Recherche Scientifique
Halogen-Dance Reactions
The compound (3-Bromothiophen-2-yl)methanol is involved in reactions known as "halogen-dance" reactions. For instance, the reaction of 3-bromo-2-iodothiophene with sodium methoxide in various solvents undergoes a halogen-dance, leading to a mixture of 3-bromothiophene and other halogenated thiophenes (Gronowitz, Hallberg, & Glennow, 1980).
Asymmetric Synthesis
(3-Bromothiophen-2-yl)methanol is significant in the field of asymmetric synthesis. It has been used in the synthesis of (1,3‐Butadien‐2‐yl)methanols from aldehydes via [1‐(Silylmethyl)allenyl]methanols, which are synthesized with good yields and enantioselectivities (Durán-Galván & Connell, 2010).
Role in Suzuki Coupling Reactions
The compound plays a role in Suzuki coupling reactions. A study showed that coupling the Schiff base of (3-Bromothiophen-2-yl)methanol with aryl/het-aryl boronic acids using Pd(PPh3)4 as a catalyst yielded products with good to moderate yields (Ahmad et al., 2019).
Catalytic Asymmetric Addition
In another application, enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol was evaluated for catalytic asymmetric addition of organozinc reagents to aldehydes, with (3-Bromothiophen-2-yl)methanol potentially playing a role in these reactions (Wang et al., 2008).
Synthesis of Bithiophenes
It is also involved in the synthesis of bithiophenes, such as the reaction of 3,3′-dibromothiophene with sodium methylate/methanol to yield 4,4′-dimethoxy-3,3′-bithiophene (Zuo et al., 2015).
Influence on Lipid Dynamics
In the context of lipid dynamics, methanol (a solvent in which (3-Bromothiophen-2-yl)methanol might be used) significantly affects lipid dynamics, as seen in studies involving 1,2-dimyristoyl-sn-glycero-3-phosphocholine large unilamellar vesicles (Nguyen et al., 2019).
Spectroscopic and Molecular Docking Investigations
Spectroscopic and molecular docking studies have been conducted on derivatives of thiophenes, such as 1-(3-Bromo-2-thienyl)-3-(4-butoxyphenyl)‑prop-2-en-1-one, synthesized by dissolving 2-Acetyl-3-bromothiophene in methanol (Ramesh et al., 2019).
Thienylation of Allylic Alcohols
(3-Bromothiophen-2-yl)methanol is relevant in the thienylation of allylic alcohols, where Pd catalyzed reactions with 2-bromothiophene and 3-bromothiophene yield thienyl-aldehydes or ketones (Tamaru, Yamada, & Yoshida, 1979).
Safety And Hazards
“(3-Bromothiophen-2-YL)methanol” is classified under the GHS07 hazard class. The hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .
Propriétés
IUPAC Name |
(3-bromothiophen-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrOS/c6-4-1-2-8-5(4)3-7/h1-2,7H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXULCOYQSDIBFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10499805 | |
| Record name | (3-Bromothiophen-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10499805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromothiophen-2-YL)methanol | |
CAS RN |
70260-17-2 | |
| Record name | 3-Bromo-2-thiophenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70260-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Bromothiophen-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10499805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




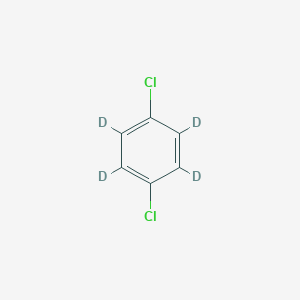
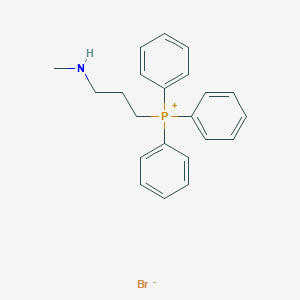
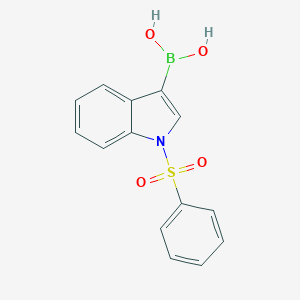
![(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine hydrochloride](/img/structure/B151398.png)
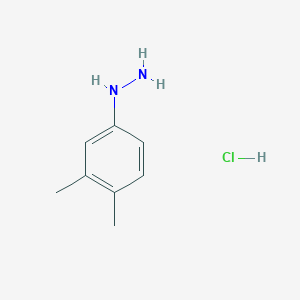
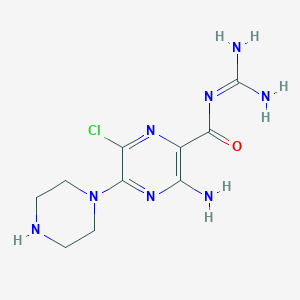
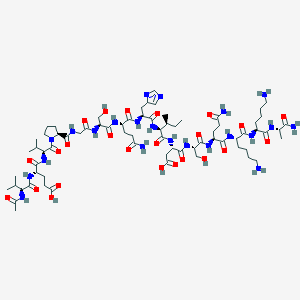

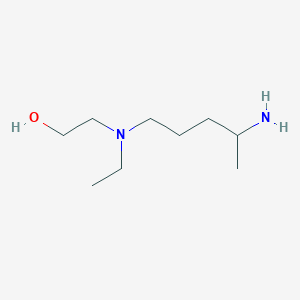
![1H-Pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B151416.png)

